5-Chloro-4-isopropoxythiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-4-propan-2-yloxythiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-4(2)12-5-3-6(8(10)11)13-7(5)9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJKNERUVOLOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(SC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of 4,5-Dichlorothiophene-2-carboxylic Acid
A widely referenced approach starts with 4,5-dichlorothiophene-2-carboxylic acid (CAS 31166-29-7). Reacting this precursor with isopropyl alcohol in the presence of a base like potassium carbonate or sodium hydride facilitates selective substitution at position 4. The reaction is conducted in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at 80–100°C for 12–24 hours.
Reaction Conditions:
The selectivity for position 4 is attributed to steric and electronic factors, where the carboxylic acid at position 2 deactivates position 5, directing the nucleophile to position 4.
Copper-Catalyzed Coupling Reactions
Palladium and copper catalysts enable cross-coupling reactions to install substituents on thiophene rings. Patent US11299485B2 highlights the use of copper(I) iodide in mediating alkoxylation reactions.
Ullmann-Type Coupling
A modified Ullmann reaction couples 5-chlorothiophene-2-carboxylic acid with isopropyl iodide using CuI as a catalyst. The reaction proceeds in tert-butyl alcohol at 110°C, achieving moderate yields (55–60%).
Optimized Protocol:
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: tert-Butyl alcohol
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Temperature: 110°C
This method avoids harsh bases but requires careful exclusion of moisture to prevent hydrolysis of the iodoalkane.
Carboxylation via Directed Ortho-Metalation
Introducing the carboxylic acid group can precede or follow alkoxylation. Directed ortho-metalation (DoM) using Grignard reagents or lithium bases is effective.
Lithiation-Carboxylation Sequence
A two-step process involves:
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Lithiation: Treating 4-isopropoxy-5-chlorothiophene with LDA (lithium diisopropylamide) at −78°C.
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Quenching with CO₂: Introducing gaseous CO₂ to form the carboxylic acid.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Lithiation | LDA, THF, −78°C, 1 hr | 85% |
| Carboxylation | CO₂, −78°C to RT, 2 hrs | 78% |
This method offers high regiocontrol but demands cryogenic conditions.
Multi-Step Synthesis from Thiophene Precursors
Building the thiophene core de novo allows flexibility in substituent placement. Patent WO2018210994A1 outlines a route starting from 3-bromothiophene:
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Friedel-Crafts Acylation: Introduce acetyl chloride at position 2.
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Chlorination: Treat with SOCl₂ to install chlorine at position 5.
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Alkoxylation: NAS with isopropyl alcohol at position 4.
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Oxidation: Convert acetyl to carboxylic acid using KMnO₄.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| NAS | High selectivity, scalable | Requires harsh bases | 68–72% |
| Ullmann Coupling | Mild conditions | Moderate yields | 55–60% |
| DoM Carboxylation | Excellent regiocontrol | Cryogenic conditions | 78% |
| Multi-Step Synthesis | Flexible substituent placement | Low overall yield | 42% |
Chemical Reactions Analysis
5-Chloro-4-isopropoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
Intermediate in Drug Synthesis
One of the primary applications of 5-chloro-4-isopropoxythiophene-2-carboxylic acid is as an intermediate in the synthesis of rivaroxaban, a novel anticoagulant used in the treatment of thromboembolic disorders. Rivaroxaban works by inhibiting factor Xa, thus preventing blood clots. The synthesis pathway highlights the compound's significance in developing medications that manage cardiovascular diseases .
Potential Anticancer Activity
Research indicates that compounds containing thiophene rings, including 5-chloro-4-isopropoxythiophene-2-carboxylic acid, may exhibit anticancer properties. Studies have shown that thiophene derivatives can inhibit cell proliferation by targeting specific kinases involved in cancer progression, such as Polo-like kinases (PLKs). PLKs are essential for cell cycle regulation, and their overexpression is often linked to various cancers. The potential for 5-chloro-4-isopropoxythiophene-2-carboxylic acid to act as a PLK inhibitor presents a promising avenue for further research in oncology .
Case Study: Rivaroxaban Synthesis
In a study focusing on the synthesis of rivaroxaban, 5-chloro-4-isopropoxythiophene-2-carboxylic acid was utilized as a key intermediate. The process involved the chlorination of 2-thiophenecarboxaldehyde followed by oxidation, resulting in high yields with minimal byproducts. This method not only streamlined the production process but also highlighted the compound's utility in pharmaceutical applications .
Research on Anticancer Properties
A series of experiments were conducted to evaluate the anticancer potential of thiophene derivatives, including 5-chloro-4-isopropoxythiophene-2-carboxylic acid. These studies revealed that compounds with similar structures could effectively inhibit PLK activity, leading to reduced tumor cell viability in vitro. Such findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 5-Chloro-4-isopropoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Carboxylic Acid Derivatives
Thiophene derivatives with carboxylic acid functionalities are extensively studied for their tailored physicochemical and biological properties. Below is a comparative analysis of 5-chloro-4-isopropoxythiophene-2-carboxylic acid and its structural analogs (Table 1), based on substituent effects, functional groups, and similarity indices derived from structural databases .
Table 1: Structural and Functional Comparison of Thiophene Carboxylic Acid Derivatives
| Compound Name | Substituents | Functional Groups | Similarity Index* | Key Properties (Inferred) |
|---|---|---|---|---|
| 5-Chloro-4-isopropoxythiophene-2-carboxylic acid | Cl (C5), isopropoxy (C4) | Carboxylic acid (C2) | N/A | High lipophilicity (isopropoxy); moderate polarity (Cl, COOH) |
| 5-Chloro-4-nitrothiophene-2-carboxylic acid | Cl (C5), nitro (C4) | Carboxylic acid (C2) | 0.62 | Enhanced reactivity (electron-withdrawing nitro); lower solubility |
| 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | Cl-phenyl (C5), amino (C3) | Carboxylic acid (C2), amino (C3) | 0.61 | Hydrogen-bonding capacity (amino); potential basicity |
| 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester | Cl (C5), nitro (C4), methyl ester (C2) | Ester (C2) | 0.59 | Reduced acidity (ester); increased hydrophobicity |
| Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | Cl-phenyl (C5), amino (C3), methyl ester (C2) | Ester (C2), amino (C3) | 0.58 | Dual functionalization (amino/ester); versatile derivatization potential |
*Similarity indices (0.58–0.62) reflect structural overlap with the target compound, calculated using database algorithms .
Key Comparative Insights:
Amino-substituted analogs (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) exhibit hydrogen-bonding capability, improving solubility in polar solvents compared to the target compound’s ether substituent.
Functional Group Impact :
- Carboxylic acid vs. Ester : Methyl/ethyl ester derivatives (e.g., 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester) lack the acidic proton, reducing ionic character and altering bioavailability.
Structural Characterization :
- Crystallographic techniques (e.g., SHELX-refined X-ray structures ) reveal that substituent positioning influences packing motifs. For instance, bulky isopropoxy groups may disrupt π-π stacking, whereas nitro groups promote planar arrangements .
Safety and Handling :
- While specific safety data for the target compound are unavailable, analogs like 2-thiophenecarboxylic acid require precautions against skin/eye irritation, suggesting similar handling protocols for chloro- and nitro-substituted variants .
Biological Activity
5-Chloro-4-isopropoxythiophene-2-carboxylic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Profile
Chemical Structure:
- Molecular Formula: C₉H₈ClO₂S
- Molecular Weight: 215.68 g/mol
- CAS Number: 24065-33-6
Functional Groups:
- Contains a chloro substituent and a carboxylic acid group, which are significant for its biological reactivity.
Pharmacological Properties
5-Chloro-4-isopropoxythiophene-2-carboxylic acid exhibits several pharmacological properties, making it a candidate for various therapeutic applications:
- Anticoagulant Activity:
- Anti-inflammatory Effects:
- CYP450 Interaction:
Biological Activity Data
The following table summarizes key biological activities and properties of 5-Chloro-4-isopropoxythiophene-2-carboxylic acid:
Case Studies and Research Findings
- Study on Inflammatory Response:
-
Anticoagulant Efficacy:
- In preclinical trials, rivaroxaban demonstrated superior efficacy over traditional anticoagulants in preventing venous thromboembolism in orthopedic surgery patients, suggesting that compounds like 5-Chloro-4-isopropoxythiophene-2-carboxylic acid play a crucial role in developing safer anticoagulant therapies .
- Metabolic Pathways:
Q & A
Q. What are the key synthetic strategies for introducing the isopropoxy group at the 4-position of thiophene-2-carboxylic acid derivatives?
The isopropoxy group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, chlorination at the 5-position (using SOCl₂ or PCl₅ as in pyridine analogs ) may precede alkoxylation. Reaction optimization includes:
- Temperature control : Elevated temperatures (80–100°C) for nucleophilic substitution with isopropanol.
- Catalysts : Use of NaH or K₂CO₃ to deprotonate the alcohol and enhance nucleophilicity.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency.
Post-synthesis, confirm regiochemistry via H NMR (e.g., shifts at δ 4.5–5.0 ppm for isopropoxy protons) and C NMR (C-O linkage at ~70 ppm) .
Q. How can researchers optimize purification of 5-Chloro-4-isopropoxythiophene-2-carboxylic acid to achieve >95% purity?
- Recrystallization : Use acetic acid or ethanol/water mixtures (common for thiophene derivatives ).
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (20–40% EtOAc) to remove unreacted starting materials.
- Acid-base extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) for selective isolation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H NMR identifies substituent patterns (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm). C NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons.
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-O (~1250 cm⁻¹).
- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ expected at m/z 234.99 for C₈H₇ClO₃S) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental NMR data for this compound?
Discrepancies (e.g., unexpected splitting in H NMR) may arise from dynamic effects or impurities. Strategies include:
- DFT calculations : Predict chemical shifts using Gaussian or ORCA software and compare with experimental data.
- NOESY/ROESY : Detect through-space interactions to confirm substituent spatial arrangement .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (see torsion angle data in thiophene analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
